![molecular formula C17H19N3O B585074 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol CAS No. 98809-58-6](/img/structure/B585074.png)
4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol
Vue d'ensemble
Description
“4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol” is a chemical compound with the molecular formula C17H19N3O . It is a derivative of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . A large-scale manufacturing process for a similar compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, has been developed through an Ullmann–Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole .Molecular Structure Analysis
Triazole compounds, including “this compound”, have a five-membered aromatic azole chain. They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds incorporating the 1H-benzo[d][1,2,3]triazol motif, which is structurally similar to 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol, have demonstrated significant antimicrobial activity. A study by Shaikh et al. (2014) synthesized derivatives of this compound and tested them against various bacterial strains, finding notable antibacterial effects.
Catalysis and Chemical Reactions
Compounds with a 1,2,3-triazole structure are known for their utility in catalysis. For example, Saleem et al. (2013) investigated half-sandwich Ruthenium(II) complexes with 1,2,3-triazole based ligands for catalytic oxidation and hydrogenation reactions. Similarly, Saleem et al. (2014) explored Cp*RhIII/IrIII-1,2,3-triazole-based ligand complexes for catalyst activation in transfer hydrogenation and oxidation processes.
Fluorescence and Sensing Applications
Some derivatives of 1H-benzo[d][1,2,3]triazol have been investigated for their potential in fluorescence-based applications. For instance, Hou Xuan (2012) synthesized a compound that showed a strong fluorescent quenching effect in the presence of Co2+, suggesting its use as a fluorescence chemical sensor.
Crystal Structure Analysis
The crystal structures of compounds containing 1,2,3-triazole rings, closely related to the chemical structure of interest, have been extensively studied. Gonzaga et al. (2016) analyzed the crystal structures of triazol-4-yl compounds and reported their potential as α-glycosidase inhibition agents.
Corrosion Inhibition
1H-benzo[d][1,2,3]triazole derivatives have also been researched for their corrosion inhibition properties. A study by Yadav et al. (2013) on benzimidazole derivatives, which incorporate the triazole unit, demonstrated significant corrosion inhibition efficiency for mild steel in acidic environments.
Antioxidant Properties
Some 1H-benzo[d][1,2,3]triazol derivatives have shown antioxidant activities. Baytas et al. (2012) synthesized a series of 1H-1,2,4-triazole derivatives and evaluated their scavenging and lipid peroxidation inhibition effects.
Mécanisme D'action
Target of Action
The primary targets of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol are enzymes and receptors involved in oxidative stress and inflammation pathways. This compound is known to interact with key proteins such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which play crucial roles in inflammatory responses .
Mode of Action
The compound exerts its effects by binding to the active sites of COX enzymes, inhibiting their activity. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, which in turn reduces the expression of inflammatory cytokines .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in the arachidonic acid pathway, reducing the production of prostaglandins and thromboxanes. This results in diminished inflammatory responses and pain. The modulation of the NF-κB pathway affects various downstream targets, including cytokines like TNF-α and IL-6, which are critical mediators of inflammation .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the compound’s action results in reduced production of inflammatory mediators, leading to decreased inflammation and pain. At the cellular level, it prevents the activation of inflammatory cells and reduces oxidative stress, contributing to its overall anti-inflammatory and antioxidant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability and efficacy. For instance, acidic or basic conditions can affect its solubility and absorption. Additionally, high temperatures may lead to degradation, while the presence of other drugs or chemicals can result in interactions that alter its pharmacokinetic profile .
Orientations Futures
The development of novel effective antiviral agents is urgently needed, and triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . Therefore, “4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol” and other triazole derivatives may have potential applications in the development of new medicines.
Propriétés
IUPAC Name |
4-methyl-2-[3-(2-methylprop-2-enyl)-1H-benzotriazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(2)11-19-15-7-5-4-6-14(15)18-20(19)16-10-13(3)8-9-17(16)21/h4-10,18,21H,1,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXSBDZDZCJXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2NC3=CC=CC=C3N2CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

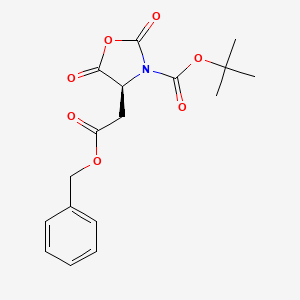

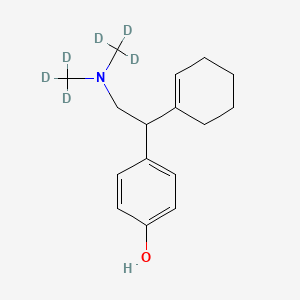


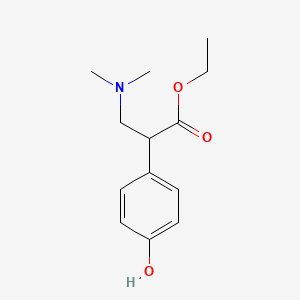
![2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585002.png)
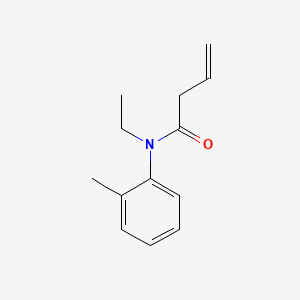

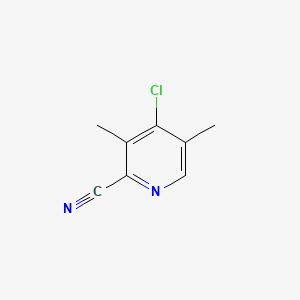
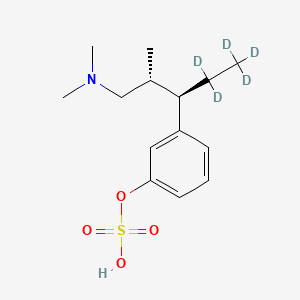
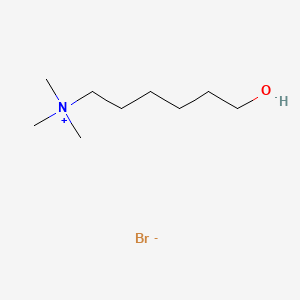
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)